(4-Methylphenylthio)acetone
Overview
Description
(4-Methylphenylthio)acetone is a useful research compound. Its molecular formula is C10H12OS and its molecular weight is 180.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry and Crystal Structure : Smith et al. (1985) explored the coordination chemistry of copper(II) complexes with (phenylthio)acetic acids, revealing insights into their crystal structures and coordination with acetone (Smith et al., 1985).
Antiviral Applications : Cutrì et al. (2002) synthesized isothiazole derivatives, including those related to (4-Methylphenylthio)acetone, showing broad antiviral effects against several viruses (Cutrì et al., 2002).
Organic Synthesis : Herrera et al. (2006) discussed a new approach to synthesize 1,3-oxazoles using 1-(methylthio)acetone, highlighting a convenient method for creating these compounds (Herrera et al., 2006).
Environmental Chemistry : Fruekilde et al. (1998) investigated the formation of acetone and other compounds through ozonolysis at vegetation surfaces, which could include reactions with this compound (Fruekilde et al., 1998).
Pharmacological Research : Chapman et al. (1968) studied the cyclisation of (m-chlorophenylthio)acetone for potential pharmaceutical applications (Chapman et al., 1968).
Nonlinear Optical Properties : Naseema et al. (2010) synthesized hydrazones including 2-(4-methylphenoxy) derivatives and investigated their nonlinear optical properties, demonstrating potential for optical device applications (Naseema et al., 2010).
Photodissociation Studies : Grimme and Dreeskamp (1992) examined the photodissociation of aromatic acetones, including (4-methoxyphenoxy)acetone, which could be relevant to studies involving this compound (Grimme & Dreeskamp, 1992).
Percutaneous Penetration Studies : Sartorelli et al. (1997) investigated the percutaneous absorption of methyl-parathion in acetone, which may have implications for understanding the skin absorption characteristics of similar compounds like this compound (Sartorelli et al., 1997).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and proteins within the cell, influencing biochemical reactions .
Mode of Action
It’s worth noting that similar compounds, such as acetals and hemiacetals, undergo a series of reactions involving protonation of the carbonyl group, nucleophilic attack by an alcohol, and deprotonation to form a hemiacetal . This process can continue by adding another alcohol to form an acetal .
Biochemical Pathways
Related compounds have been shown to be involved in various biochemical pathways, such as the formation of acetals and hemiacetals . These pathways play a crucial role in various biological processes, including energy production and the synthesis of important biomolecules .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds are known to influence various cellular processes, including energy production, protein synthesis, and cell signaling .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfanylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDGCRNQPJVYSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381584 | |
Record name | 1-[(4-Methylphenyl)sulfanyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1200-13-1 | |
Record name | 1-[(4-Methylphenyl)thio]-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1200-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Methylphenyl)sulfanyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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